Methyl 5-bromo-2-(bromomethyl)benzoate
Description
Overview of Benzoate (B1203000) Esters as Synthetic Intermediates
Benzoate esters are carboxylic acid esters derived from benzoic acid and its derivatives. rsc.orgorganic-chemistry.org The ester functional group is a key feature, acting as a directing group in electrophilic aromatic substitution and providing a handle for further chemical modifications, such as hydrolysis, transesterification, and reduction. guidechem.comacs.org In synthetic organic chemistry, benzoate esters are frequently employed as intermediates due to their stability under various reaction conditions and the ease with which the ester functionality can be manipulated. sciepub.com They are integral to the synthesis of more complex molecules, where the ester group can be carried through multiple synthetic steps before its eventual transformation.
Significance of Halogenation in Modifying Reactivity and Applications
The introduction of halogen atoms onto the benzene (B151609) ring of a benzoate ester dramatically alters its electronic properties and reactivity. Halogens are electronegative atoms that withdraw electron density from the aromatic ring through the inductive effect, while simultaneously donating electron density through resonance. This dual electronic influence modifies the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution reactions.
Furthermore, the carbon-halogen bond itself serves as a reactive site for a variety of transformations. For instance, aryl halides are key precursors for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The specific halogen present (fluorine, chlorine, bromine, or iodine) also fine-tunes the reactivity, with the C-I bond being the most reactive and the C-F bond being the least reactive in many common transformations. This graded reactivity allows for selective transformations in polyhalogenated systems.
Methyl 5-bromo-2-(bromomethyl)benzoate: A Key Bifunctionalized Synthon
Among the vast array of halogenated benzoate esters, this compound stands out as a particularly useful bifunctionalized synthon. A synthon is an idealized fragment, usually a cation or an anion, that assists in the planning of a synthesis. gla.ac.uk This compound contains two bromine atoms at distinct positions, each with a different chemical reactivity, allowing for selective and sequential chemical modifications.
Nomenclature and Structural Representation
The systematic IUPAC name for this compound is this compound. nih.gov Its chemical structure consists of a benzene ring substituted with a methyl ester group at position 1, a bromomethyl group at position 2, and a bromine atom at position 5.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound nih.gov |
| CAS Number | 79670-17-0 nih.gov |
| Molecular Formula | C₉H₈Br₂O₂ nih.gov |
| Molecular Weight | 307.97 g/mol nih.gov |
| SMILES | COC(=O)C1=C(C=CC(=C1)Br)CBr nih.gov |
| InChI Key | UVIJBFVFEGZZLQ-UHFFFAOYSA-N nih.gov |
Table 2: Physical Properties of this compound (Computed)
| Property | Value |
|---|---|
| XLogP3 | 3.3 nih.gov |
| Hydrogen Bond Donor Count | 0 nih.gov |
| Hydrogen Bond Acceptor Count | 2 nih.gov |
| Rotatable Bond Count | 3 nih.gov |
| Exact Mass | 305.88910 g/mol nih.gov |
| Monoisotopic Mass | 305.88910 g/mol nih.gov |
| Topological Polar Surface Area | 26.3 Ų nih.gov |
| Heavy Atom Count | 13 nih.gov |
Unique Reactivity Profile Stemming from Dual Bromine Substituents
The synthetic utility of this compound arises from the differential reactivity of its two bromine atoms.
Benzylic Bromide: The bromine atom in the bromomethyl group (-CH₂Br) is a benzylic bromide. Benzylic halides are significantly more reactive towards nucleophilic substitution reactions (both SN1 and SN2 mechanisms) than their alkyl halide counterparts. khanacademy.org This enhanced reactivity is due to the stabilization of the carbocation intermediate (in an SN1 reaction) or the transition state (in an SN2 reaction) by the adjacent benzene ring through resonance. gla.ac.uk This allows for the selective reaction of the bromomethyl group with a wide range of nucleophiles, such as amines, alcohols, and carbanions, to introduce new functional groups at this position. A common method for the synthesis of such benzylic bromides is the radical bromination of the corresponding methyl-substituted aromatic compound using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. chemicalbook.com For instance, this compound can be synthesized from Methyl 5-bromo-2-methylbenzoate using NBS and benzoyl peroxide. chemicalbook.com
Aryl Bromide: The bromine atom directly attached to the aromatic ring is an aryl bromide. Aryl halides are generally unreactive towards nucleophilic substitution under standard conditions due to the high strength of the C(sp²)-Br bond and the steric hindrance of the benzene ring. gla.ac.uk However, this aryl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions. researchgate.net This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C5 position of the benzene ring.
This disparity in reactivity enables chemists to perform selective and sequential reactions. For example, one can first perform a nucleophilic substitution at the more reactive benzylic position, and then, in a subsequent step, carry out a cross-coupling reaction at the less reactive aryl position. This "one-pot" or sequential functionalization makes this compound a powerful tool for the efficient construction of complex and highly substituted aromatic compounds, which are often key scaffolds in medicinal chemistry and materials science. csmres.co.ukwhiterose.ac.uk
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-2-(bromomethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIJBFVFEGZZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513209 | |
| Record name | Methyl 5-bromo-2-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79670-17-0 | |
| Record name | Methyl 5-bromo-2-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-2-(bromomethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Strategies for Methyl 5 Bromo 2 Bromomethyl Benzoate
Direct Bromination of Methyl Benzoate (B1203000) Derivatives
The initial step in the synthesis is the introduction of a bromine atom onto the aromatic ring. The logical precursor for this reaction is Methyl 2-methylbenzoate. The goal is to selectively introduce a bromine atom at the 5-position, yielding Methyl 5-bromo-2-methylbenzoate. This transformation is an electrophilic aromatic substitution reaction.
Anionic Bromination Approaches and Optimization
While the term "anionic bromination" is sometimes used, the bromination of an aromatic ring like that in methyl benzoate derivatives is fundamentally an electrophilic aromatic substitution. The reaction involves the attack of the electron-rich aromatic ring on an electrophilic bromine species. The optimization of this process hinges on the choice of the brominating agent and catalyst to ensure high yield and correct regiochemistry. Common methods involve using molecular bromine in the presence of a Lewis acid or a strong protic acid, or employing alternative N-bromo reagents which can offer milder reaction conditions and improved selectivity. chemicalbook.com
One documented approach involves the bromination of the corresponding carboxylic acid, 2-methylbenzoic acid, which is later esterified. For instance, reacting 2-methylbenzoic acid with bromine in concentrated sulfuric acid serves as a direct method for introducing bromine onto the ring. chemicalbook.com An alternative and often more selective method utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in sulfuric acid. chemicalbook.com DBDMH is a solid, stable source of electrophilic bromine that can offer advantages over liquid bromine in terms of handling and reaction control. manac-inc.co.jpthieme-connect.commanac-inc.co.jp
Regioselectivity Control in Bromination Reactions
Controlling the position of bromination (regioselectivity) is critical. In the starting material, Methyl 2-methylbenzoate, the aromatic ring has two substituents: an activating methyl group (-CH₃) and a deactivating methoxycarbonyl group (-COOCH₃). The methyl group is an ortho, para-director, while the methoxycarbonyl group is a meta-director.
Fortunately, these directing effects are synergistic for the desired product. The position para to the activating methyl group is the 5-position. This same 5-position is also meta to the deactivating methoxycarbonyl group. This alignment of directing effects strongly favors the substitution of bromine at the 5-position.
However, practical synthesis can still yield a mixture of isomers. For example, the bromination of 2-methylbenzoic acid with bromine and sulfuric acid produces a mixture of 5-bromo and 3-bromo isomers. chemicalbook.com The use of alternative reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been shown to significantly improve the regioselectivity, favoring the formation of the desired 5-bromo isomer in high yield. chemicalbook.comnih.gov
Influence of Reaction Conditions on Yield and Purity
The choice of reagents and reaction conditions has a profound impact on the yield and purity of the resulting Methyl 5-bromo-2-methylbenzoate. As detailed in synthetic studies of the precursor acid, different brominating systems lead to vastly different outcomes. chemicalbook.com
| Brominating Agent | Solvent/Catalyst | Reaction Time | Temperature | Crude Yield | Isomer Ratio (5-Br : 3-Br) | Final Yield (after purification) |
|---|---|---|---|---|---|---|
| Bromine (Br₂) | Conc. H₂SO₄ | 20 hours | 25 °C | 97% | 62 : 38 | 38.5% (of 91:9 mixture) |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Conc. H₂SO₄ | 5 hours | Room Temp. | 88% | Highly selective | 88% |
Strategies for Introducing Bromomethyl Functionality
The second crucial step is the conversion of the methyl group at the 2-position of Methyl 5-bromo-2-methylbenzoate into a bromomethyl group (-CH₂Br). This reaction occurs at the benzylic position, which is the carbon atom directly attached to the aromatic ring. libretexts.org
Radical Bromination of Methyl Groups
The most common and effective method for benzylic bromination is the Wohl-Ziegler reaction. thermofisher.commasterorganicchemistry.comwikipedia.org This reaction employs N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, such as carbon tetrachloride (historically) or other less toxic alternatives. wikipedia.orgwikipedia.org The reaction is initiated by a radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means (UV light). wikipedia.orgyoutube.comcommonorganicchemistry.com
The mechanism proceeds via a free-radical chain reaction. The initiator generates a small number of bromine radicals. A bromine radical then abstracts a hydrogen atom from the benzylic methyl group. This step is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.orgyoutube.com This stabilized radical then reacts with a source of bromine (molecular bromine, generated in low concentrations from the reaction of NBS with trace HBr) to form the bromomethyl product and a new bromine radical, which continues the chain. youtube.comchadsprep.com
Using NBS is critical because it maintains a very low, constant concentration of molecular bromine, which favors the radical substitution pathway and suppresses potential side reactions like electrophilic addition of bromine to the aromatic ring. wikipedia.orgyoutube.comchadsprep.com A key challenge in this reaction is preventing over-bromination, which can lead to the formation of dibromomethyl impurities. scientificupdate.com
Alternative Methods for Benzylic Bromination
While NBS is the most prevalent reagent for benzylic bromination, several alternative methods have been developed to address issues such as selectivity, safety, and environmental concerns.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Similar to its use in aromatic bromination, DBDMH can also be used for benzylic bromination. It functions as a radical brominating agent, analogous to NBS. manac-inc.co.jp A modification using DBDMH in the presence of catalytic Zirconium tetrachloride (ZrCl₄) has been reported to prevent competing aromatic ring bromination. scientificupdate.com
Hydrogen Peroxide and Bromide Salts: Greener approaches utilize systems that generate the active bromine species in situ. One such method involves the use of sodium bromide (NaBr) or hydrobromic acid (HBr) with an oxidant like hydrogen peroxide (H₂O₂), often under visible light irradiation. researchgate.netmdma.chresearchgate.netnih.gov This method is advantageous due to its high atom economy and the production of water as the only byproduct. nih.gov
Photochemical Bromination: Continuous flow photochemical processes have been developed using in-situ generated bromine from sources like sodium bromate (B103136) (NaBrO₃) and HBr, initiated by LED light. scientificupdate.comrsc.org These methods can offer enhanced safety, control, and scalability.
| Method/Reagent | Typical Conditions | Advantages | Considerations |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), heat or light, in a non-polar solvent. wikipedia.org | High selectivity for benzylic position, widely used and well-understood. thermofisher.comyoutube.com | Risk of over-bromination, requires careful control of conditions. scientificupdate.com Traditionally uses toxic solvents like CCl₄. wikipedia.org |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Similar to NBS, can be used with a Lewis acid catalyst (e.g., ZrCl₄). manac-inc.co.jpscientificupdate.com | Stable solid reagent, can prevent aromatic side-reactions. scientificupdate.com | Less commonly cited than NBS for this specific transformation. |
| NaBr / H₂O₂ | Visible light irradiation, often in a two-phase system. researchgate.net | "Bromine-less" (uses bromide salt), environmentally friendly (water byproduct), high bromine atom economy. researchgate.netnih.gov | Requires a light source for initiation. |
| In-situ Br₂ (e.g., NaBrO₃ / HBr) | Continuous flow reactor, LED light initiation. rsc.org | High throughput, enhanced safety and control, can be solvent-free. rsc.org | Requires specialized flow chemistry equipment. |
Multi-step Synthesis Routes from Precursors
The creation of Methyl 5-bromo-2-(bromomethyl)benzoate is typically achieved through carefully planned multi-step synthetic pathways, starting from readily available chemical precursors.
A common and logical approach begins with a substituted benzoic acid, specifically 2-methylbenzoic acid. This route involves a sequence of three primary chemical transformations: electrophilic aromatic bromination, esterification, and benzylic bromination.
The first step is the bromination of the aromatic ring of 2-methylbenzoic acid. This reaction is typically carried out using a brominating agent in the presence of a strong acid, such as concentrated sulfuric acid. chemicalbook.com The methyl group on the benzoic acid directs the incoming bromine atom to the para position, resulting in the formation of 5-bromo-2-methylbenzoic acid with high selectivity. chemicalbook.com
Following the successful bromination of the ring, the carboxylic acid functional group is converted into a methyl ester. This esterification can be achieved through several methods, a common one being the reaction with dimethyl sulfate (B86663) in the presence of a base like potassium carbonate. guidechem.com This step yields Methyl 5-bromo-2-methylbenzoate.
The final step is the bromination of the benzylic methyl group. This is a radical substitution reaction, typically initiated by light or a radical initiator, using a reagent like N-Bromosuccinimide (NBS). This selectively brominates the methyl group to afford the target compound, this compound.
Table 1: Synthesis Route from 2-Methylbenzoic Acid
| Step | Reaction | Starting Material | Key Reagents | Product |
|---|---|---|---|---|
| 1 | Aromatic Bromination | 2-Methylbenzoic Acid | Bromine, Sulfuric Acid chemicalbook.com | 5-Bromo-2-methylbenzoic Acid |
| 2 | Esterification | 5-Bromo-2-methylbenzoic Acid | Dimethyl Sulfate, Potassium Carbonate guidechem.com | Methyl 5-bromo-2-methylbenzoate |
An alternative strategy involves the derivatization of an existing halogenated methylbenzoate. This approach can be advantageous if the starting material is more accessible or cost-effective. For instance, one could start with Methyl 2-methylbenzoate.
The synthesis would proceed in a similar fashion to the route starting from the corresponding benzoic acid. The first step would be the electrophilic bromination of the aromatic ring of Methyl 2-methylbenzoate. The ester group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. In this case, the activating effect of the methyl group dominates, directing the bromination to the position para to it, yielding Methyl 5-bromo-2-methylbenzoate. wordpress.com
The subsequent and final step is the selective benzylic bromination of the methyl group. As described previously, this is typically accomplished using N-Bromosuccinimide (NBS) and a radical initiator to furnish the final product, this compound.
Table 2: Synthesis Route from Methyl 2-methylbenzoate
| Step | Reaction | Starting Material | Key Reagents | Product |
|---|---|---|---|---|
| 1 | Aromatic Bromination | Methyl 2-methylbenzoate | Bromine, Lewis Acid Catalyst (e.g., FeBr₃) wordpress.com | Methyl 5-bromo-2-methylbenzoate |
Catalytic Approaches in Synthesis
The use of catalysts is pivotal in modern organic synthesis to enhance reaction rates, improve selectivity, and minimize waste. Both homogeneous and heterogeneous catalysis find potential applications in the synthesis of this compound.
Homogeneous catalysts, which exist in the same phase as the reactants, are commonly employed in the bromination steps of this synthesis. For the electrophilic aromatic bromination of either 2-methylbenzoic acid or its methyl ester, a Lewis acid catalyst is often necessary to polarize the bromine molecule, making it a more potent electrophile. wordpress.com Iron(III) bromide (FeBr₃), generated in situ from iron and bromine, is a classic example of such a catalyst. wordpress.com
In the benzylic bromination step, while often initiated photochemically or thermally, homogeneous radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used to facilitate the reaction at lower temperatures, offering better control over the reaction conditions. Furthermore, recent advancements have explored the use of tetraalkylammonium bromide in combination with an oxidant as a catalytic system for C-H bond functionalization, which represents a modern approach to selective bromination. iciq.org
Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages, primarily in the ease of separation and catalyst recycling. rsc.org While specific applications in the synthesis of this compound are not extensively documented, related transformations suggest their potential utility.
For instance, solid acid catalysts like zeolites or sulfated zirconia could potentially replace strong mineral acids like sulfuric acid in the aromatic bromination step, leading to a more environmentally friendly process with easier work-up. In esterification, solid acid catalysts are already widely used.
Metal-Organic Frameworks (MOFs) have emerged as highly versatile heterogeneous catalysts for a variety of organic reactions. rsc.orgnih.gov For example, palladium nanoparticles supported on a MOF have been used for carbonylation reactions to produce benzoic acids. nih.gov It is conceivable that MOF-based catalysts could be designed to facilitate the selective bromination reactions required in this synthesis, offering high selectivity and reusability. rsc.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of this compound can lead to more sustainable and efficient manufacturing processes.
Key areas for implementing green chemistry include:
Alternative Reagents: Replacing hazardous reagents like elemental bromine with safer alternatives. For example, using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or N-Bromosuccinimide not only for benzylic but also for aromatic bromination under specific conditions can be a safer choice. chemicalbook.com
Catalysis: As discussed, employing catalytic methods instead of stoichiometric reagents minimizes waste. The use of recyclable heterogeneous catalysts is particularly aligned with green chemistry principles. rsc.org
Alternative Solvents: Replacing traditional volatile organic solvents (VOCs) with greener alternatives. For example, conducting reactions in ionic liquids or polyethylene (B3416737) glycol (PEG) could be explored. frontiersin.org In some cases, solvent-free reaction conditions might be achievable, further reducing environmental impact. rsc.org
Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating.
Table 3: Application of Green Chemistry Principles
| Principle | Traditional Method | Green Alternative | Benefit |
|---|---|---|---|
| Safer Reagents | Elemental Bromine | N-Bromosuccinimide (NBS), DBDMH chemicalbook.com | Reduced hazard, easier handling |
| Catalysis | Stoichiometric Lewis Acids | Recyclable heterogeneous catalysts (e.g., Zeolites, MOFs) rsc.org | Waste reduction, catalyst reusability |
| Safer Solvents | Chlorinated Solvents | Polyethylene Glycol (PEG), Ionic Liquids, Water rsc.orgfrontiersin.org | Reduced toxicity and environmental impact |
| Energy Efficiency | Conventional Heating | Microwave-Assisted Synthesis | Faster reactions, lower energy use |
Solvent Selection and Minimization
The choice of solvent is paramount in the benzylic bromination of Methyl 5-bromo-2-methylbenzoate as it can significantly influence reaction efficiency, safety, and environmental impact. The reaction proceeds via a free radical mechanism, which requires a non-polar, inert solvent that does not interfere with the radical chain reaction. wikipedia.org
Historically, carbon tetrachloride (CCl4) was the solvent of choice for Wohl-Ziegler brominations due to its inertness and ability to dissolve the reactants. wikipedia.org However, its high toxicity and role in ozone depletion have led to its phasing out in modern chemical synthesis. Consequently, research has focused on identifying safer and more environmentally benign alternatives.
Current methodologies favor the use of solvents such as chlorobenzene (B131634) or acetonitrile (B52724). google.comcdnsciencepub.com Acetonitrile, in particular, has been highlighted as a more environmentally friendly medium for the NBS bromination of various activated aromatic compounds. cdnsciencepub.com The reaction conditions typically involve refluxing the substrate with NBS and a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide. wikipedia.orggoogle.com It is crucial to maintain anhydrous conditions throughout the process, as the presence of water can lead to the hydrolysis of the desired product and the formation of unwanted byproducts. wikipedia.orgmissouri.edu
The selection of a suitable solvent is a balance between reactivity, safety, and environmental concerns. The following table provides a comparison of solvents commonly considered for this type of transformation.
| Solvent | Rationale for Use | Environmental/Safety Considerations |
|---|---|---|
| Carbon Tetrachloride (CCl4) | Traditional solvent for Wohl-Ziegler reactions; inertness. wikipedia.org | Highly toxic, carcinogenic, and ozone-depleting; largely phased out. |
| Acetonitrile (ACN) | Effective and more environmentally friendly alternative. google.comcdnsciencepub.com | Volatile and toxic, but considered a greener alternative to chlorinated hydrocarbons. |
| Chlorobenzene | Suitable alternative for radical brominations. google.com | Toxic, persistent organic pollutant. |
| Methylene Chloride (DCM) | Can be used for brominations with elemental bromine. google.com | Suspected carcinogen, volatile organic compound (VOC). |
Atom Economy and Waste Reduction Strategies
Atom economy is a crucial metric for evaluating the efficiency of a synthetic route, as it quantifies the proportion of reactant atoms incorporated into the final desired product. The primary route to this compound involves the reaction of Methyl 5-bromo-2-methylbenzoate with a brominating agent.
The most common laboratory-scale method uses N-bromosuccinimide (NBS). The balanced chemical equation is:
C₉H₉BrO₂ (Methyl 5-bromo-2-methylbenzoate) + C₄H₄BrNO₂ (NBS) → C₉H₈Br₂O₂ (this compound) + C₄H₅NO₂ (Succinimide)
The theoretical atom economy for this reaction is approximately 75.7%. While not ideal, a significant advantage of using NBS is that the primary byproduct, succinimide (B58015), is a relatively benign and water-soluble solid that can be easily separated from the product. cdnsciencepub.com Furthermore, a key waste reduction strategy is the recovery of the succinimide byproduct, which can be re-brominated to regenerate NBS, creating a more sustainable and circular process. cdnsciencepub.com
An alternative brominating agent is elemental bromine (Br₂), often used with photochemical or thermal initiation. google.com The reaction is as follows:
C₉H₉BrO₂ (Methyl 5-bromo-2-methylbenzoate) + Br₂ → C₉H₈Br₂O₂ (this compound) + HBr
The following table compares these two common brominating agents.
| Brominating Agent | Atom Economy (%) | Byproduct | Advantages | Disadvantages |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | ~75.7% | Succinimide | Solid reagent, easier handling; benign byproduct; potential for reagent recycling. cdnsciencepub.com | Lower atom economy. |
| Elemental Bromine (Br₂) | ~79.2% | Hydrogen Bromide (HBr) | Higher atom economy; inexpensive reagent. | Corrosive and toxic liquid; generates hazardous HBr gas. google.com |
Waste reduction in this synthesis also involves the careful use of radical initiators like AIBN or dibenzoyl peroxide. These are used in catalytic amounts, minimizing their contribution to the waste stream. Purification of the final product, typically through recrystallization, requires solvent selection that allows for high recovery of the pure compound while minimizing the amount of solvent used and discharged as waste.
Reaction Mechanisms and Pathways of Methyl 5 Bromo 2 Bromomethyl Benzoate
Nucleophilic Substitution Reactions at the Bromomethyl Group
The bromomethyl group, being a benzylic bromide, is highly susceptible to nucleophilic substitution reactions. The stability of the potential benzylic carbocation intermediate and the accessibility of the primary carbon atom allow for both SN1 and SN2 reaction pathways.
The competition between SN1 and SN2 mechanisms in the reactions of methyl 5-bromo-2-(bromomethyl)benzoate is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.
SN2 Pathway: With strong, unhindered nucleophiles in polar aprotic solvents, the SN2 pathway is generally favored. libretexts.orggatech.edu This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to a concerted displacement of the bromide ion. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. youtube.com
SN1 Pathway: In the presence of weak nucleophiles and in polar protic solvents, the SN1 mechanism becomes more probable. libretexts.orgyoutube.com This pathway proceeds through a two-step mechanism involving the initial, rate-determining departure of the bromide ion to form a resonance-stabilized benzylic carbocation. pearson.comdoubtnut.com This carbocation is then rapidly attacked by the nucleophile. The presence of the electron-withdrawing methyl ester group and the bromine atom on the aromatic ring can influence the stability of this carbocation and thus the favorability of the SN1 pathway.
The following interactive table summarizes the expected major pathway for the reaction of this compound with a variety of nucleophiles.
| Nucleophile | Reagent Example | Solvent | Expected Major Pathway | Product Type |
| Hydroxide (B78521) | NaOH | H2O/THF | SN1/SN2 mixture | Alcohol |
| Alkoxide | NaOCH3 | CH3OH | SN1/SN2 mixture | Ether |
| Cyanide | NaCN | DMSO | SN2 | Nitrile |
| Azide | NaN3 | DMF | SN2 | Azide |
| Thiolate | NaSPh | Ethanol (B145695) | SN2 | Thioether |
| Amine (primary) | RNH2 | THF | SN2 | Secondary Amine |
| Amine (secondary) | R2NH | THF | SN2 | Tertiary Amine |
| Carboxylate | RCOONa | DMF | SN2 | Ester |
| Water | H2O | Water | SN1 | Alcohol |
| Alcohol | ROH | Alcohol | SN1 | Ether |
As this compound is an achiral molecule, nucleophilic substitution at the bromomethyl group does not initially involve a stereocenter. However, if the incoming nucleophile or subsequent transformations lead to the creation of a chiral center at the benzylic position, the stereochemical outcome will depend on the reaction mechanism.
SN2 Reactions: These reactions proceed with a complete inversion of configuration at the electrophilic carbon. If a chiral starting material were used, a single enantiomer of the product would be formed.
SN1 Reactions: Reactions proceeding through a planar carbocation intermediate would be expected to yield a racemic or near-racemic mixture of products, as the nucleophile can attack from either face of the carbocation with roughly equal probability. youtube.com
The presence of the ester group in this compound opens up the possibility for intramolecular cyclization reactions, particularly if the ester is first converted to a nucleophilic functional group. For instance, reduction of the methyl ester to an alcohol would furnish a molecule capable of undergoing an intramolecular Williamson ether synthesis to form a six-membered ring.
Alternatively, if a nucleophile is introduced at the ortho position to the bromomethyl group via modification of the aryl bromide, intramolecular cyclization can lead to the formation of various heterocyclic systems. The facility of these cyclizations is governed by the length of the tether connecting the nucleophile and the electrophilic benzylic carbon, with the formation of five- and six-membered rings being generally favored.
Reactions Involving the Aryl Bromide Moiety
The aryl bromide portion of this compound is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions and halogen-metal exchange.
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically an aryl or vinyl boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This methodology is widely used for the formation of biaryl structures. acs.org
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgnih.gov
The following interactive table provides representative conditions for these cross-coupling reactions as they could be applied to this compound.
| Reaction | Coupling Partner | Catalyst | Ligand (if applicable) | Base | Solvent |
| Suzuki | Arylboronic acid | Pd(OAc)2 or Pd(PPh3)4 | PPh3 or SPhos | K2CO3 or Cs2CO3 | Toluene/H2O or Dioxane/H2O |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)2 | P(o-tol)3 | Et3N or K2CO3 | DMF or Acetonitrile (B52724) |
| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2 | PPh3 | CuI, Et3N | THF or DMF |
The aryl bromide can undergo halogen-metal exchange with organolithium or Grignard reagents to form highly reactive organometallic intermediates. ias.ac.in
Lithium-Halogen Exchange: Treatment with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures results in the rapid exchange of the bromine atom for a lithium atom. wikipedia.orgharvard.edu The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles. The presence of the ester group can be problematic, as organolithium reagents can add to it. However, performing the exchange at very low temperatures can often mitigate this side reaction.
Magnesium-Halogen Exchange: The use of "turbo" Grignard reagents, such as i-PrMgCl·LiCl, can facilitate the bromine-magnesium exchange under milder conditions than traditional Grignard reagent formation with magnesium metal. clockss.orgnih.gov The resulting organomagnesium species is generally less reactive and more functional group tolerant than its organolithium counterpart, potentially offering better compatibility with the methyl ester. harvard.edu These intermediates can then be used in subsequent reactions, such as cross-coupling or addition to carbonyl compounds.
Direct Arylation Reactions
The aryl bromide moiety at the C-5 position of this compound serves as a key functional group for palladium-catalyzed direct arylation reactions. This modern synthetic strategy enables the formation of carbon-carbon bonds by coupling the aryl bromide with a C-H bond of another aromatic or heteroaromatic compound, avoiding the need for pre-functionalized organometallic reagents. nih.govacs.org
The generally accepted mechanism for these reactions involves a palladium(0) catalyst. The catalytic cycle typically begins with the oxidative addition of the aryl bromide (at the C-5 position) to the Pd(0) species, forming a Pd(II) intermediate. This is followed by a concerted metalation-deprotonation (CMD) step, where the palladium complex coordinates with the C-H bond of the coupling partner, and a base assists in the cleavage of the C-H bond. rsc.org Finally, reductive elimination from the resulting intermediate yields the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.gov A variety of palladium sources, ligands, bases, and solvents can be employed to optimize the reaction for specific substrates. acs.org
| Component | Example | Role in Reaction |
|---|---|---|
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Active catalyst precursor that is reduced in situ to Pd(0). |
| Ligand | Tricyclohexylphosphine (PCy₃) | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. |
| Base | Potassium Carbonate (K₂CO₃) | Assists in the C-H bond cleavage (deprotonation) step. |
| Additive | Pivalic Acid (PivOH) | Can act as a proton shuttle and accelerate the C-H activation step. acs.org |
| Solvent | Dimethylacetamide (DMA) | A polar aprotic solvent that helps to dissolve reactants and facilitate the reaction. |
Ester Group Transformations
The methyl ester group in this compound provides another avenue for synthetic modification, allowing for its conversion into other important functional groups like carboxylic acids and primary alcohols.
The methyl ester can undergo hydrolysis to yield the corresponding carboxylic acid, 5-bromo-2-(bromomethyl)benzoic acid. This transformation can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄) and water, the reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. brainly.comlibretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid. brainly.comquora.com
Base-Promoted Hydrolysis (Saponification) : Using a base like sodium hydroxide (NaOH), the hydroxide ion directly attacks the carbonyl carbon. libretexts.orgmasterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, eliminating a methoxide (B1231860) ion. The methoxide, a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming a sodium carboxylate salt. masterorganicchemistry.com An acidic workup is required to protonate the carboxylate and isolate the neutral carboxylic acid. quora.com
Transesterification is a process that converts one ester into another. For this compound, this involves reacting it with a different alcohol in the presence of an acid or base catalyst. ucla.edu For example, reacting the compound with an excess of ethanol and an acid catalyst would replace the methyl group with an ethyl group, forming Ethyl 5-bromo-2-(bromomethyl)benzoate. libretexts.orgucla.edu The use of a large excess of the new alcohol is necessary to shift the equilibrium towards the desired product. tandfonline.com
The ester group can be reduced to a primary alcohol, yielding [5-bromo-2-(bromomethyl)phenyl]methanol. This transformation requires a powerful reducing agent, as esters are relatively unreactive towards milder reagents.
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. masterorganicchemistry.comlibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon of the ester. orgosolver.com This forms a tetrahedral intermediate, which then collapses to eliminate a methoxide ion, transiently forming an aldehyde. The aldehyde is immediately reduced further by another equivalent of hydride to form an alkoxide intermediate. A final workup step with an aqueous acid source protonates the alkoxide to give the primary alcohol product. libretexts.orgorgosolver.com Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters effectively. libretexts.orgcommonorganicchemistry.com
Applications in Medicinal Chemistry and Drug Discovery
Methyl 5-bromo-2-(bromomethyl)benzoate as a Building Block for Active Pharmaceutical Ingredients (APIs)
The reactivity of the bromomethyl group allows for its use in various alkylation reactions, making this compound a key intermediate for the synthesis of diverse molecular scaffolds.
The dual reactivity of this compound makes it a suitable starting material for the synthesis of various heterocyclic systems, which are core structures in many pharmacologically active compounds. One of the key applications of similar benzyl (B1604629) bromides is in the synthesis of isoindolinones. Isoindolinones are a class of nitrogen-containing heterocycles that form the core of several biologically active molecules.
The synthesis of isoindolinones can be achieved through the reaction of a benzyl bromide derivative with an amine, leading to an initial alkylation followed by an intramolecular cyclization. In the case of this compound, the bromomethyl group can react with a primary amine to form a secondary amine intermediate. Subsequent intramolecular amidation, where the amine attacks the ester carbonyl group, would lead to the formation of a 5-bromo-substituted isoindolinone ring system. This scaffold is present in a number of compounds with therapeutic potential.
Table 1: Representative Heterocyclic Scaffolds Potentially Accessible from this compound
| Heterocyclic System | General Synthetic Strategy | Potential Therapeutic Relevance |
|---|---|---|
| Isoindolinones | Reaction with primary amines followed by intramolecular cyclization. | Anticancer, anti-inflammatory, and neuroprotective agents. |
| Phthalazines | Reaction with hydrazine (B178648) derivatives. | Antihypertensive and anticancer agents. |
Note: This table presents potential applications based on the known reactivity of the functional groups in this compound. Specific examples of its use in these syntheses are not widely reported.
The 5-bromo-2-(methoxycarbonyl)benzyl moiety, derived from this compound, can be introduced into a target molecule to provide a substituted phenyl group with specific steric and electronic properties. The bromine atom on the aromatic ring can serve as a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the attachment of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups, thereby enabling the exploration of the structure-activity relationship (SAR) of a drug candidate.
The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides or other derivatives, further expanding the chemical space that can be explored.
Design and Synthesis of Pharmacologically Active Compounds
While specific examples detailing the use of this compound in the development of the following therapeutic agents are not prevalent in the literature, its structural features suggest its potential as a precursor.
Although no direct synthesis of anti-diabetic agents using this compound is documented, related bromo-substituted aromatic compounds are key intermediates in the synthesis of some SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. For instance, the synthesis of empagliflozin (B1684318) involves intermediates that share structural similarities, such as a halogenated phenyl group. The general structure of many gliflozins contains a C-aryl glucoside moiety, where the aromatic portion is often substituted. The synthetic utility of brominated aromatic compounds in the formation of these complex structures is well-established.
The development of anticancer agents often involves the synthesis of molecules that can interact with specific biological targets, such as enzymes or receptors. The isoindolinone core, which can be synthesized from precursors like this compound, is a feature of several compounds with anticancer activity. For example, some inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, contain a phthalazinone or a related heterocyclic core. nih.gov While direct evidence is limited, the potential to construct such heterocyclic systems makes this compound a molecule of interest in the design of new anticancer drugs.
Table 2: Potential Applications in the Synthesis of Anticancer Agent Scaffolds
| Target Class | Relevant Scaffold | Potential Synthetic Contribution of this compound |
|---|---|---|
| PARP Inhibitors | Phthalazinone/Isoindolinone | Precursor for the heterocyclic core. |
Note: This table illustrates potential, rather than documented, applications in anticancer drug development based on the compound's chemical nature.
A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. Due to the lack of extensive biological activity data for compounds directly synthesized from this compound, its role in generating lead compounds is largely speculative. However, its utility in creating libraries of diverse small molecules, particularly those containing the substituted phenyl and heterocyclic motifs, suggests its value in the initial stages of drug discovery programs aimed at identifying new lead compounds for a variety of therapeutic areas.
Prodrug Strategies Utilizing Benzoate (B1203000) Esters
Prodrugs are inactive or less active drug derivatives that are converted into their active forms within the body through enzymatic or chemical processes. scirp.org The benzoate ester moiety is a common feature in prodrug design, aimed at overcoming undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility, instability, or low bioavailability. scirp.orgnumberanalytics.com
One of the primary goals of creating a prodrug is to improve its bioavailability, which is the extent and rate at which the active drug enters systemic circulation. mdpi.com Esterification is a widely used strategy to achieve this. By converting a polar functional group, such as a carboxylic acid or a hydroxyl group, into an ester, the lipophilicity of the molecule is increased. scirp.org This enhancement in lipid solubility facilitates the drug's ability to pass through biological membranes, like the intestinal wall, via passive diffusion, thereby improving its absorption. scirp.orgmdpi.com
The methyl ester of "this compound" exemplifies this principle. While the compound itself is an intermediate, its benzoate ester structure is representative of the promoieties used to mask polar groups on active drug molecules. Once absorbed, esterase enzymes in the body can hydrolyze the ester bond, releasing the active parent drug at the desired site of action. numberanalytics.com
| Metabolic Stability | Can protect from premature metabolism | The ester promoiety can shield the active drug from metabolic enzymes until it reaches the target tissue where esterases cleave it. nih.gov |
Targeted drug delivery aims to concentrate a therapeutic compound in a specific tissue or organ, thereby increasing its efficacy while minimizing systemic toxicity. Benzoate esters can be incorporated into sophisticated drug delivery systems to achieve this goal. nih.gov For instance, a drug can be covalently attached to a polymer backbone via an ester linkage to create a polymer-drug conjugate. mdpi.com
These conjugates are designed to be stable in circulation but to release the active drug at the target site. mdpi.com The release mechanism often relies on the specific microenvironment of the target tissue, such as a lower pH in tumor tissues or the presence of specific enzymes that cleave the ester bond. researchgate.net The "this compound" structure provides two reactive sites—the bromomethyl group and the aromatic ring—that can be used to attach such molecules to targeting ligands or larger carrier systems like nanoparticles, while the methyl ester provides a potential point for controlled drug release. mdpi.com
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how the chemical structure of a compound influences its biological activity. youtube.commanagingip.com For derivatives of "this compound," SAR studies would focus on how modifications to the phenyl ring, the ester group, and the bromo-substituents affect the compound's interaction with a biological target. managingip.com
The biological activity of benzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring. These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for binding to a biological target. researchgate.net
Halogen Substituents: The presence of bromine atoms, as in "this compound," significantly impacts the molecule's properties. Halogens are electron-withdrawing and can alter the acidity of nearby protons and the reactivity of the aromatic ring. In some SAR studies, halogen substitutions have been shown to be more potent than alkyl substitutions. nih.gov The bromo group on the phenyl ring (at position 5) and the bromomethyl group (at position 2) provide different functionalities. The ring bromine influences the electronic landscape of the molecule, while the bromomethyl group is a reactive handle that can form covalent bonds with biological targets, acting as an alkylating agent.
Ester Group: The methyl ester group influences the compound's solubility and ability to cross cell membranes. Modification of this group, for instance, by changing the length of the alkyl chain, can fine-tune the compound's pharmacokinetic properties. youtube.com
Positional Isomerism: The relative positions of the substituents are crucial. For example, moving the bromo group from the para position to the meta position on a benzoic acid derivative can alter its biological activity, as predicted by mathematical models in some studies. researchgate.net
Table 2: General SAR Insights for Substituted Benzoic Acid Derivatives
| Structural Feature / Modification | Potential Impact on Biological Activity | Example from Related Compounds |
|---|---|---|
| Phenyl Ring Core | Provides a scaffold for hydrophobic interactions with target binding pockets. | The aromatic moiety is often essential for the bioactivity of benzoic acid derivatives (BADs). |
| Hydrophilic Substituents (e.g., -OH, -NH2) | Can form hydrogen bonds and facilitate interaction with polar amino acid residues in a target protein. | Salicylic acid's activity is influenced by its hydroxyl and carboxylic acid groups. youtube.com |
| Lipophilic/Electron-Withdrawing Substituents (e.g., -Br, -Cl, -NO2) | Can enhance binding affinity and membrane permeability; alters electronic properties. researchgate.net | In some series, bromo-substituted derivatives exhibit greater inhibitory activity than methyl-substituted ones. nih.gov |
| Alkyl Group on Ester | Modulates lipophilicity and rate of hydrolysis by esterases, affecting bioavailability and duration of action. youtube.com | Increasing the chain length of the ester can increase potency but may also increase toxicity. youtube.com |
Computational modeling has become an indispensable tool in modern drug discovery for predicting the biological activity of novel compounds and understanding their SAR. nih.gov These methods can save significant time and resources by prioritizing the synthesis of the most promising molecules.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For halogenated benzoic acid derivatives, a QSAR model might use descriptors like lipophilicity (logP), electronic parameters (Hammett constants), and steric factors to predict activity. researchgate.net Such models have been successfully developed to predict the mutagenicity of haloacetic acids, demonstrating their utility for this class of compounds. nih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as a receptor or enzyme. nih.gov For a derivative of "this compound," docking studies could be used to visualize how the compound fits into the active site of a target protein, identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to its activity. nih.gov This information can guide the rational design of more potent and selective analogs. nih.gov
Table 3: Computational Approaches in Predictive SAR
| Computational Method | Description | Application for Benzoate Derivatives |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Develops statistical models to correlate chemical properties (descriptors) with biological activity. nih.gov | Predicting the activity of a series of halogenated benzoic acids based on their physicochemical properties. nih.gov |
| Molecular Docking | Simulates the binding of a small molecule (ligand) to the active site of a macromolecule (receptor). nih.gov | Evaluating how well novel phenylcarbamoylbenzoic acid analogs bind to a target protein pocket. nih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. | Designing new molecules that fit a known pharmacophore for a specific biological target. |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time to understand the stability and dynamics of a ligand-receptor complex. | Assessing the stability of the binding pose of a benzoate derivative within an enzyme's active site. |
Role in Advanced Organic Synthesis and Materials Science
Synthetic Utility as a Versatile Electrophile
The reactivity of Methyl 5-bromo-2-(bromomethyl)benzoate is dominated by its two electrophilic carbon centers. The carbon in the bromomethyl (-CH2Br) group is a soft electrophile, highly susceptible to nucleophilic attack (SN2 reaction), while the aromatic carbon bonded to bromine is a hard electrophile, typically reacting through transition-metal-catalyzed cross-coupling reactions. This differential reactivity allows for its use in a variety of synthetic transformations.
The construction of carbon-carbon bonds is a fundamental operation in organic synthesis, and this compound provides a reliable platform for such transformations. The highly reactive benzylic bromide is an excellent substrate for alkylation reactions.
Alkylation of Carbon Nucleophiles: The compound can readily react with a wide range of carbon-based nucleophiles. For instance, in reactions analogous to Friedel-Crafts alkylation, the benzylic position can be attacked by an aromatic ring in the presence of a Lewis acid. chemguide.co.ukmasterorganicchemistry.comlibretexts.org More commonly, it reacts with stabilized carbanions, such as enolates derived from ketones, esters, or malonates, to form a new C-C bond. Organometallic reagents like Grignard reagents (R-MgBr) or organocuprates (R2CuLi) can also displace the benzylic bromide to introduce various alkyl or aryl groups.
Transition-Metal Catalyzed Cross-Coupling: The less reactive aryl bromide moiety can participate in powerful C-C bond-forming cross-coupling reactions. While specific examples with this exact molecule are not extensively documented in seminal literature, its structure is suitable for well-established reactions such as:
Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl linkage.
Heck Coupling: Reaction with an alkene under palladium catalysis to form a substituted alkene.
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl group onto the aromatic ring.
This dual reactivity enables chemists to first utilize the benzylic bromide for an alkylation reaction and then use the aryl bromide for a cross-coupling reaction, or vice versa, in a stepwise fashion to build molecular complexity.
The bifunctional nature of this compound makes it an ideal starting material or intermediate for synthesizing intricate molecular structures, particularly heterocyclic systems and macrocycles. By reacting with nucleophiles that contain two or more reactive sites, complex ring systems can be constructed efficiently.
For example, a related compound, methyl 2,6-bis(bromomethyl)benzoate, is used to synthesize ligands by reacting it with two equivalents of pyrazole (B372694) in the presence of a base, forming methyl 2,6-bis(pyrazol-1-ylmethyl)benzoate. rsc.org This demonstrates how bis(electrophilic) building blocks can be used to create chelating agents for metal coordination. Similarly, this compound can be envisioned to react with dinucleophiles to form large rings or with nucleophiles that can later be functionalized at the aryl bromide position to build up complex, three-dimensional structures. Its role as an intermediate in the synthesis of benzothiazines has also been noted, highlighting its utility in constructing important pharmaceutical scaffolds. nih.gov
Table 1: Reactivity of Electrophilic Sites
| Electrophilic Site | Functional Group | Typical Reactions | Relative Reactivity |
|---|---|---|---|
| Benzylic Carbon | -CH₂Br | Nucleophilic Substitution (SN2), Alkylation | High |
Application in Polymer Chemistry and Functional Materials
In materials science, this compound is recognized as a valuable monomer for the synthesis of advanced polymers and materials with interesting electronic and optical properties. bldpharm.comapollosynth.com
The compound is particularly suited for synthesizing conjugated polymers through polycondensation reactions. The most notable application is in the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives via the Gilch polymerization route. rsc.orgsemanticscholar.org In this reaction, a strong base, such as potassium tert-butoxide, is used to induce the elimination of hydrogen bromide (HBr) from the bis(halomethylated) aromatic monomer. This process forms reactive quinodimethane intermediates that rapidly polymerize to yield the PPV backbone, characterized by alternating phenylene and vinylene units. nih.govresearchgate.net
The structure of this compound allows it to act as a monomer that introduces specific functional groups directly onto the polymer backbone, namely the methyl ester and the bromine atom. These substituents are crucial for tuning the final properties of the polymer.
The incorporation of this compound into a polymer chain allows for precise control over the material's characteristics.
Solubility: Unsubstituted PPV is notoriously insoluble, which complicates its processing. researchgate.net The presence of the methyl ester group on the monomer unit can disrupt chain packing and enhance the solubility of the resulting polymer in common organic solvents, facilitating its fabrication into thin films for device applications. nih.gov
Electronic Properties: The electronic nature of the substituents on the phenyl ring directly influences the polymer's band gap and energy levels (HOMO/LUMO). The electron-withdrawing methyl ester group and the bromine atom can lower these energy levels compared to unsubstituted PPV. This tuning is critical for optimizing the performance of electronic devices. nih.gov
Post-Polymerization Functionalization: The bromine atom on the phenyl ring serves as a reactive handle for post-polymerization modification. After the polymer is formed, the aryl bromide can be subjected to various cross-coupling reactions to attach different functional side chains, allowing for further refinement of the polymer's properties without altering the main chain conjugation.
Polymers derived from this compound belong to the class of conjugated polymers, which are organic semiconductors. These materials are the active components in a range of organic electronic devices.
Organic Light-Emitting Diodes (OLEDs): PPV and its derivatives are highly fluorescent and are among the most studied classes of polymers for use as the emissive layer in OLEDs. rsc.org By tuning the polymer's electronic structure through substitution, the color of the emitted light can be controlled, spanning the visible spectrum.
Polymer Solar Cells (PSCs): In PSCs, conjugated polymers can function as either the electron donor or acceptor material in the photoactive layer. PPV derivatives have been investigated as efficient acceptor materials. nih.gov
Covalent Organic Frameworks (COFs): Beyond linear polymers, this compound is a potential building block for creating Covalent Organic Frameworks (COFs). bldpharm.comnih.gov COFs are crystalline, porous polymers with well-defined structures. mdpi.com The bifunctional nature of this compound would allow it to serve as a linker, connecting multi-topic nodes to form a 2D or 3D network. Such materials are being explored for applications in photocatalysis, sensing, and energy storage due to their ordered structure and high surface area. mdpi.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Potassium tert-butoxide |
| Methyl 2,6-bis(bromomethyl)benzoate |
| Pyrazole |
| Methyl 2,6-bis(pyrazol-1-ylmethyl)benzoate |
| Benzothiazine |
Advanced Spectroscopic and Computational Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Methyl 5-bromo-2-(bromomethyl)benzoate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of its proton and carbon skeletons.
Detailed Proton (¹H) NMR Assignments
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the benzylic protons of the bromomethyl group, and the methyl protons of the ester group. The aromatic region will display signals for three protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electronic effects of the three substituents: the electron-withdrawing ester group (-COOCH₃) and the two bromine atoms.
The proton ortho to the bromomethyl group (H-3) would likely appear as a doublet. The proton ortho to the ester group (H-6) would also be a doublet, while the proton situated between the bromo and ester groups (H-4) would appear as a doublet of doublets due to coupling with both H-3 and H-6. The bromomethyl (-CH₂Br) protons will resonate as a singlet further downfield than a typical methyl group due to the deshielding effect of the adjacent bromine atom. The methyl ester (-OCH₃) protons will also appear as a sharp singlet.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6 | 7.95 | d | J ≈ 2.5 Hz |
| H-4 | 7.65 | dd | J ≈ 8.5, 2.5 Hz |
| H-3 | 7.50 | d | J ≈ 8.5 Hz |
| -CH₂Br | 4.90 | s | - |
| -OCH₃ | 3.90 | s | - |
Carbon (¹³C) NMR Chemical Shifts and Coupling Patterns
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. This compound has nine unique carbon atoms. The carbonyl carbon of the ester group will appear at the most downfield position. The six aromatic carbons will have distinct chemical shifts determined by the attached substituents. The carbon attached to the bromine atom (C-5) and the carbons bearing the ester (C-1) and bromomethyl (C-2) groups will have their resonances shifted accordingly. The aliphatic carbons of the bromomethyl (-CH₂Br) and methoxy (B1213986) (-OCH₃) groups will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C=O | 165.5 |
| C-2 | 141.0 |
| C-4 | 135.0 |
| C-6 | 132.0 |
| C-1 | 131.5 |
| C-3 | 130.0 |
| C-5 | 121.0 |
| -OCH₃ | 52.5 |
| -CH₂Br | 31.0 |
Two-Dimensional NMR Techniques for Structural Elucidation
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are employed. harvard.edu
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For this compound, cross-peaks would be observed between the aromatic protons H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei. It would show correlations between H-3 and C-3, H-4 and C-4, H-6 and C-6, the -CH₂Br protons and its attached carbon, and the -OCH₃ protons and its corresponding carbon. This allows for the direct assignment of protonated carbons.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. The calculated exact mass of the neutral molecule C₉H₈Br₂O₂ is 305.8891 Da. nih.gov One of the most distinctive features in the mass spectrum of a compound containing two bromine atoms is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as a characteristic triplet of peaks at [M], [M+2], and [M+4] with a relative intensity ratio of approximately 1:2:1. libretexts.org HRMS can confirm the elemental formula by matching the experimental exact mass to the theoretical value. For instance, in ESI-MS, the protonated molecule [M+H]⁺ would be observed. chemicalbook.com
Table 3: Predicted HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M(⁷⁹Br⁷⁹Br)]⁺ | C₉H₈⁷⁹Br₂O₂ | 305.89012 |
| [M(⁷⁹Br⁸¹Br)]⁺ | C₉H₈⁷⁹Br⁸¹BrO₂ | 307.88807 |
| [M(⁸¹Br⁸¹Br)]⁺ | C₉H₈⁸¹Br₂O₂ | 309.88602 |
Fragmentation Pathways and Structural Information
Under electron ionization (EI) or other energetic ionization methods, this compound will undergo fragmentation, providing valuable structural information. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.
Key predicted fragmentation pathways include:
Loss of a methoxy radical (•OCH₃): Cleavage of the ester C-O bond would result in a fragment ion [M - 31]⁺.
Loss of a bromine atom (•Br): Loss of a bromine atom from either the benzylic position or the aromatic ring would lead to a fragment ion [M - 79/81]⁺. The loss from the benzylic position is generally more favorable due to the formation of a relatively stable benzylic carbocation.
Loss of the bromomethyl group (•CH₂Br): Cleavage of the C-C bond between the aromatic ring and the bromomethyl group would result in a fragment corresponding to the methyl 5-bromobenzoate cation [M - 93/95]⁺.
Alpha-cleavage: The ester group can undergo alpha-cleavage, leading to the loss of the •COOCH₃ group, resulting in a [M - 59]⁺ ion.
The analysis of these fragment ions and their isotopic patterns helps to confirm the presence and location of the various functional groups within the molecule.
LC-MS Method Development for Trace Analysis
The detection and quantification of trace levels of this compound, particularly as a potential impurity in pharmaceutical substances, necessitates the development of a highly sensitive and selective analytical method. A reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) approach is well-suited for this purpose. ijsr.netajrconline.org Method development would focus on optimizing chromatographic separation and mass spectrometric detection to achieve low limits of quantification (LOQ), often at the parts-per-million (ppm) level. ijsr.netajrconline.org
The strategy typically involves using a C18 stationary phase, which is effective for retaining moderately nonpolar compounds like the target analyte. ijsr.net The mobile phase would likely consist of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a modifier like formic acid to improve peak shape and ionization efficiency. ijsr.net A gradient elution program, where the proportion of the organic solvent is increased during the run, is generally employed to ensure adequate separation from other components and a reasonable analysis time. nih.gov
For detection, tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode offers superior selectivity and sensitivity. nih.gov This involves selecting the precursor ion (the molecular ion of the analyte) and then monitoring for specific product ions that are formed upon collision-induced dissociation. This technique significantly reduces background noise and allows for confident identification and quantification at trace levels. nih.gov Given the presence of two bromine atoms, the isotopic pattern of the molecular ion would be a key identifier.
Table 1: Hypothetical LC-MS/MS Parameters for Trace Analysis
| Parameter | Value/Condition |
| Chromatography | |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5.0 µm) ijsr.net |
| Mobile Phase A | 0.1% Formic Acid in Water ijsr.net |
| Mobile Phase B | Acetonitrile ijsr.net |
| Flow Rate | 1.0 mL/min ijsr.net |
| Injection Volume | 10 µL |
| Mode | Gradient Elution |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Precursor Ion (m/z) | ~308 [M+H]⁺ (based on isotopic mass) |
| Product Ions (m/z) | To be determined experimentally |
Infrared (IR) and Raman Spectroscopy
Characteristic Vibrational Modes of Ester and Halogen Groups
The spectrum of this compound is characterized by specific vibrational modes associated with its ester and halogen functional groups.
Ester Group: The most prominent feature of the ester group is the strong carbonyl (C=O) stretching vibration, which for an aromatic ester is expected in the region of 1730-1715 cm⁻¹. uomustansiriyah.edu.iqlibretexts.org Conjugation with the benzene ring typically lowers this frequency compared to a saturated ester. libretexts.orgyoutube.com Additionally, two distinct C-O stretching vibrations are characteristic of esters: the C(=O)-O stretch and the O-CH₃ stretch, which appear in the 1300-1000 cm⁻¹ region. libretexts.org
Halogen Groups: The vibrations of carbon-halogen (C-X) bonds are found in the lower frequency "fingerprint" region of the IR spectrum. The position of the C-Br stretching absorption is dependent on the mass of the bromine atom; heavier atoms result in lower frequency vibrations. spectroscopyonline.com For the aryl C-Br bond, the stretching frequency is typically observed in the 600-500 cm⁻¹ range. The benzylic C-Br bond (in the bromomethyl group) would also have a characteristic stretch in a similar or slightly higher region.
Table 2: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic Ring | C-H stretch | 3100-3000 uomustansiriyah.edu.iq |
| C=C stretch | 1615-1450 uomustansiriyah.edu.iq | |
| Ester | C=O stretch | 1730-1715 libretexts.org |
| C-O stretch | 1300-1000 | |
| Bromomethyl | C-H stretch | 2960-2850 |
| Aryl Bromide | C-Br stretch | ~600-500 spectroscopyonline.com |
| Benzyl (B1604629) Bromide | C-Br stretch | ~650-550 |
Identification of Functional Groups and Molecular Fingerprints
The combination of the strong C=O ester peak, the C-O stretches, the aromatic C=C and C-H vibrations, and the low-frequency C-Br stretches creates a unique spectral fingerprint for this compound. The specific pattern of peaks in the 1500-500 cm⁻¹ region is highly characteristic of the molecule's precise structure, including the substitution pattern on the aromatic ring. ijtsrd.com Analysis of the FT-IR and FT-Raman spectra of related compounds, such as 2-amino-5-bromobenzoic acid, confirms that these techniques are powerful for detailed structural analysis and differentiation between isomers. ijtsrd.com
X-ray Diffraction (XRD) Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Studies for Solid-State Structure
Table 3: Representative Crystal Data for a Related Compound (Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate)
| Parameter | Value | Reference |
| Chemical Formula | C₁₀H₁₂BrNO₄S | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | |
| a (Å) | 6.0798 (1) | nih.gov |
| b (Å) | 10.7853 (3) | nih.gov |
| c (Å) | 19.5206 (4) | nih.gov |
| β (°) | 90.306 (1) | nih.gov |
| Volume (ų) | 1280.00 (5) | nih.gov |
| Z (molecules/unit cell) | 4 | nih.gov |
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules pack together in a crystal is governed by a network of non-covalent intermolecular interactions. researchgate.net In the crystal structure of the aforementioned analog, weak intermolecular C-H···O interactions are the primary force linking adjacent molecules. nih.gov These interactions lead to the formation of centrosymmetric dimers, which are then packed into the larger crystal lattice. nih.govresearchgate.net
Future Research Directions and Emerging Applications
Integration with Flow Chemistry and Automated Synthesis
The chemical industry is increasingly adopting continuous flow chemistry and automated synthesis to enhance efficiency, safety, and scalability. google.comresearchgate.netresearchgate.net Methyl 5-bromo-2-(bromomethyl)benzoate is a prime candidate for integration into these modern synthetic workflows.
Continuous Production of this compound
The synthesis of this compound involves the bromination of an aromatic ring and a benzylic position, reactions that can be significantly improved using flow chemistry. Continuous-flow systems offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, which is crucial for regioselective bromination and for managing potentially hazardous reagents like bromine. researchgate.netresearchgate.net Patents and studies on the continuous bromination of aromatic compounds suggest that such processes can lead to higher yields, reduced side-product formation, and improved safety profiles compared to traditional batch methods. google.comresearchgate.net The implementation of a continuous process for producing this compound would involve the sequential or integrated flow-through bromination of the aromatic ring and the benzylic methyl group, potentially using in-line purification techniques to yield a high-purity product.
Enhanced Efficiency and Scalability
Automated synthesis platforms can further enhance the production of this compound and its derivatives. oxfordglobal.com By automating the synthetic sequence, from reagent introduction to final product isolation, researchers can rapidly optimize reaction conditions and synthesize a library of related compounds for various applications. This approach not only accelerates the research and development timeline but also ensures high reproducibility and facilitates seamless scaling from laboratory to industrial production. oxfordglobal.com The integration of flow chemistry with automated systems represents a powerful strategy for the efficient and scalable production of functionalized aromatic intermediates like this compound.
Application in Bioconjugation and Chemical Biology
The dual reactivity of this compound makes it a promising scaffold for applications in bioconjugation and chemical biology, where the precise connection of molecules to biological targets is essential. nih.govsymeres.com
Development of Linkers for Bioactive Molecules
The reactive bromomethyl group of this compound can readily undergo nucleophilic substitution with functional groups present in bioactive molecules, such as thiols (cysteine residues) or amines (lysine residues). ub.edu This property makes it a potential component for the synthesis of linkers used in antibody-drug conjugates (ADCs) and other targeted therapies. nih.govnjbio.com The ester group can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further functionalization or for modulating the solubility and pharmacokinetic properties of the resulting conjugate. combichemistry.com Research in this area would involve designing and synthesizing novel linkers derived from this compound and evaluating their stability and cleavage characteristics in biological environments. The mention of "Custom antibody labelling" in a commercial context for this compound suggests its potential utility in this field. biosynth.com
| Potential Linker Application | Reactive Group | Target Biomolecule Functionality |
| Antibody-Drug Conjugates (ADCs) | Bromomethyl | Cysteine or Lysine residues on antibodies |
| PROTACs | Bromomethyl & Ester | E3 ligase and target protein |
| Labeled Peptides | Bromomethyl | N-terminal amines or side-chain nucleophiles |
Synthesis of Probes for Biological Systems
Fluorescent probes are indispensable tools for visualizing and understanding biological processes. nih.govrsc.orgresearchgate.net The aromatic core of this compound can be functionalized with fluorophores, while the bromomethyl group can be used to attach the probe to specific cellular targets. Benzyl (B1604629) bromide derivatives are known to be effective for labeling proteins and other biomolecules. nih.gov By carefully designing the molecular structure, it is possible to create probes that exhibit changes in their fluorescence properties upon binding to a target, allowing for real-time imaging of biological events. Future research could explore the synthesis of novel probes based on this scaffold for applications in cellular imaging and diagnostics.
Exploration in Supramolecular Gels and Soft Materials
Supramolecular gels are a class of soft materials formed through the self-assembly of small molecules driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. rsc.orgnih.govmdpi.com The rigid, aromatic structure of this compound, coupled with its potential for functionalization, makes it an interesting candidate for the design of new gelators.
The introduction of functional groups that can participate in intermolecular interactions, such as amides or ureas, onto the benzoate (B1203000) core could lead to molecules capable of self-assembling into fibrous networks that entrap solvent, forming a gel. researchgate.net The bromine substituents on the aromatic ring can also influence the packing and electronic properties of the assembled structures. acs.org Furthermore, the bromomethyl group could be used to post-functionalize the gel network, introducing new properties or allowing for the covalent capture of the supramolecular structure. Research in this emerging area would focus on the design and synthesis of derivatives of this compound and the study of their self-assembly behavior in various solvents to create novel soft materials with potential applications in areas such as drug delivery and tissue engineering.
Development of Novel Derivatization Strategies
To unlock the full potential of this compound, expanding the toolkit of its chemical transformations is essential. Future research will likely concentrate on novel methods for functional group interconversion and its incorporation into efficient one-pot reactions.
The two bromine atoms in this compound are chemically distinct, allowing for selective reactions. The benzyl bromide is highly susceptible to nucleophilic substitution (SN2) reactions, while the aryl bromide is amenable to metal-catalyzed cross-coupling reactions.
Future work could systematically explore a wider range of nucleophiles for the benzyl bromide position, moving beyond simple alcohols and amines to include thiols, azides, and various carbanions, thereby creating a diverse library of derivatives. For the aryl bromide, advanced cross-coupling reactions like Buchwald-Hartwig amination or cyanation could be employed to introduce nitrogen-containing functional groups or nitriles, which are valuable precursors for other functionalities. The selective transformation of the methyl ester group via hydrolysis, amidation, or reduction would further enhance the molecular diversity achievable from this starting material.
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. While no specific MCRs involving this compound have been prominently reported, its reactive nature makes it a prime candidate for such processes.
A key area of future research would be the design of novel MCRs where this compound acts as a key bifunctional component. For instance, its benzyl bromide moiety could participate in reactions with nucleophiles while the aromatic ring is involved in a separate transformation within the same pot. Given the general utility of benzyl halides in MCRs, it is conceivable that new protocols could be developed where this compound provides a rigid, functionalized aromatic core to the final molecule, leading to the rapid assembly of complex structures relevant to medicinal chemistry or materials science.
Sustainability and Environmental Impact of Production
As the chemical industry moves towards greener practices, assessing the environmental footprint of specialty chemicals is paramount. boazpartners.com The production of halogenated compounds, in particular, requires careful consideration of sustainability. bohrium.comresearchgate.net
A comprehensive Life Cycle Assessment (LCA) for the production of this compound has not been published. An LCA evaluates the environmental impact of a product through all stages of its life, from raw material extraction to disposal.
Future research should focus on conducting a thorough LCA for the common synthetic routes to this compound. This would involve quantifying energy consumption, solvent use, waste generation, and the environmental impact of all reagents (e.g., brominating agents). Such an assessment would identify "hot spots" in the production process with the highest environmental burden. The findings could then guide the development of more sustainable synthetic methodologies, such as utilizing greener solvents, employing catalytic bromination methods to reduce waste, and improving energy efficiency. tethyschemical.com This proactive approach to understanding and mitigating environmental impact is crucial for the responsible development and application of this chemical intermediate.
Lack of Publicly Available Research on Biodegradable Derivatives of this compound
Despite a comprehensive search of scientific literature and patent databases, no specific research or development has been publicly documented regarding the use of the chemical compound "this compound" for the creation of biodegradable derivatives.
While the fields of polymer chemistry and materials science are actively exploring the synthesis of biodegradable polymers from a wide array of precursor molecules, "this compound" does not appear in any published studies focused on biodegradability. General searches confirm its identity as a reactive chemical intermediate, possessing functional groups—specifically a methyl ester, a bromo-aromatic substituent, and a bromomethyl group—that theoretically could be modified for polymer synthesis. However, the potential for these theoretical reaction pathways to yield biodegradable materials has not been explored in any available research.
The current body of knowledge on biodegradable polymers focuses on several key areas:
Aliphatic Polyesters: Compounds like polylactic acid (PLA) and polyglycolic acid (PGA) are at the forefront of biodegradable materials research and commercial application.
Aromatic-Aliphatic Copolyesters: Research has shown that incorporating aromatic units into aliphatic polyesters can enhance their mechanical and thermal properties while maintaining a degree of biodegradability. These studies, however, utilize different aromatic monomers than the subject compound.
Functionalization of Polymers: There is a broad interest in modifying existing polymers or creating new monomers with specific functional groups to control their properties, including their degradation profiles.
Although "this compound" is commercially available as a building block for organic synthesis, its application appears to be in areas other than biodegradable material science at present. Without any dedicated research, it is not possible to provide detailed research findings, data tables, or a discussion on its role in the future of biodegradable derivatives as requested.
Q & A
Q. How can researchers optimize the synthesis of Methyl 5-bromo-2-(bromomethyl)benzoate to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate brominating agents (e.g., NBS or Br₂) and controlling reaction conditions (temperature, solvent polarity). For example, methyl ester protection of the benzoic acid moiety can reduce side reactions during bromination. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity product. Monitoring intermediates with TLC and adjusting stoichiometry of bromomethylation reagents (e.g., PBr₃) can mitigate over-bromination .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to the compound’s potential lachrymatory and corrosive properties. Avoid inhalation and skin contact; in case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in airtight containers away from light and moisture to prevent decomposition .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and bromomethyl groups (δ 4.5–4.8 ppm).
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and C-Br bonds (600–800 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ should match the molecular weight (291.97 g/mol). Cross-validate with X-ray crystallography for absolute configuration .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational spectroscopic data during characterization?
- Methodological Answer : Discrepancies in NMR/IR data may arise from dynamic effects (e.g., rotational barriers in the bromomethyl group) or crystal packing. Perform variable-temperature NMR to assess conformational flexibility. Compare experimental data with DFT calculations (B3LYP/6-31G* level) for optimized geometries. Single-crystal X-ray diffraction provides definitive structural validation .
Q. What experimental designs are suitable for studying the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Leaving Group Studies : Replace bromine with other halogens (Cl, I) to compare reaction rates.
- Kinetic Analysis : Use HPLC or GC-MS to monitor substitution products under varying temperatures and nucleophile concentrations (e.g., NaN₃, amines) .
Q. How can crystallographic data elucidate intermolecular interactions in this compound?
- Methodological Answer : X-ray diffraction reveals packing motifs such as halogen bonding (C-Br⋯O=C interactions) and π-π stacking. Refinement software (SHELXL) calculates bond lengths/angles, while Hirshfeld surface analysis quantifies interaction contributions. For example, the bromomethyl group may form short contacts (3.3–3.5 Å) with ester oxygens, influencing crystal stability .
Q. What strategies are recommended for evaluating the compound’s potential biological activity in drug discovery?
- Methodological Answer :
- In Silico Screening : Dock the compound into target proteins (e.g., serotonin receptors) using AutoDock Vina.
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ measurements) against disease-relevant targets (e.g., kinases).
- Metabolic Stability : Use liver microsomes to assess oxidative degradation pathways .
Q. How can researchers address challenges in isolating this compound from complex reaction mixtures?
- Methodological Answer : Employ gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) to separate byproducts. For scale-up, optimize recrystallization solvents (e.g., dichloromethane/hexane) based on solubility studies. Monitor purity via melting point (mp) consistency and differential scanning calorimetry (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
